molecular formula C9H12ClNO3 B6271406 ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate CAS No. 2680533-37-1

ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate

Cat. No. B6271406
CAS RN: 2680533-37-1
M. Wt: 217.6
InChI Key:
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Description

Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate (ECB) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of oxazole and is a white, crystalline solid. ECB has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent dye for biological imaging. ECB has also been studied for its potential to be used as a therapeutic agent in treating certain diseases.

Scientific Research Applications

Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent dye for biological imaging. ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has also been studied for its potential to be used as a therapeutic agent in treating certain diseases.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to changes in cellular processes. ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has also been found to interact with certain receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate are still being studied. However, some studies have shown that ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has the potential to reduce inflammation, reduce oxidative stress, and reduce the risk of certain diseases. ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has also been found to have anti-cancer and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has several advantages and limitations for lab experiments. One advantage is that ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is relatively stable and can be stored for long periods of time. Another advantage is that it is relatively easy to synthesize. However, ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is not very stable in the presence of light or oxygen.

Future Directions

There are numerous potential future directions for ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate. One potential direction is to further study its potential as a therapeutic agent in treating certain diseases. Additionally, ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate could be further studied for its potential to be used as a fluorescent dye for biological imaging. ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate could also be studied for its potential to be used as a catalyst for various reactions. Finally, further research could be done to better understand the biochemical and physiological effects of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate.

Synthesis Methods

Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate can be synthesized through a number of routes. One route involves the reaction of ethyl chloroacetate with 1,3-oxazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction produces a thioester intermediate which can then be hydrolyzed to give the desired product. Another route involves the reaction of ethyl chloroacetate with 1,3-oxazole-2-carboxylic acid in the presence of a base. This route also yields the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobutanoyl chloride", "2-amino-2-oxazoline", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-chlorobutanoyl chloride in the presence of sodium bicarbonate to form ethyl 4-chloro-3-oxobutanoate.", "Step 2: Ethyl 4-chloro-3-oxobutanoate is then reacted with 2-amino-2-oxazoline in ethanol to form ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate.", "Step 3: The product is then purified by recrystallization from diethyl ether.", "Step 4: The final compound can be obtained by treating the purified product with hydrochloric acid followed by sodium hydroxide to neutralize the acid and form the ethyl ester." ] }

CAS RN

2680533-37-1

Product Name

ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

93

Origin of Product

United States

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